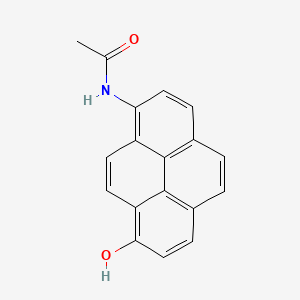
Acetamide, N-(8-hydroxy-1-pyrenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(8-hydroxy-1-pyrenyl)- is a chemical compound with the molecular formula C18H13NO2 and a molecular weight of 275.30100 g/mol . . This compound is significant due to its role in environmental and biological studies, particularly in understanding the mutagenic effects of diesel exhaust.
Vorbereitungsmethoden
The synthesis of Acetamide, N-(8-hydroxy-1-pyrenyl)- typically involves the acetylation of 8-hydroxy-1-aminopyrene. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Acetamide, N-(8-hydroxy-1-pyrenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amine compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(8-hydroxy-1-pyrenyl)- has several scientific research applications:
Medicine: Research into its mutagenic effects can contribute to understanding cancer mechanisms and developing preventive measures.
Wirkmechanismus
The mechanism of action of Acetamide, N-(8-hydroxy-1-pyrenyl)- involves its interaction with DNA, leading to mutagenic effects. The compound can form adducts with DNA, causing mutations that may lead to cancer . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA repair and mutagenesis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Acetamide, N-(8-hydroxy-1-pyrenyl)- include other metabolites of polycyclic aromatic hydrocarbons such as 1-Hydroxy-2-nitropyrene and 3-Hydroxybenzo[a]pyrene . What sets Acetamide, N-(8-hydroxy-1-pyrenyl)- apart is its specific structure, which allows it to form unique DNA adducts and its role as a specific marker for 1-Nitropyrene exposure .
Eigenschaften
CAS-Nummer |
91598-92-4 |
|---|---|
Molekularformel |
C18H13NO2 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
N-(8-hydroxypyren-1-yl)acetamide |
InChI |
InChI=1S/C18H13NO2/c1-10(20)19-15-8-4-11-2-3-12-5-9-16(21)14-7-6-13(15)17(11)18(12)14/h2-9,21H,1H3,(H,19,20) |
InChI-Schlüssel |
JVSYZGLUYQMVQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


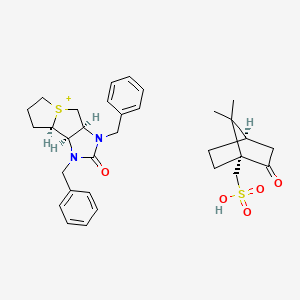
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
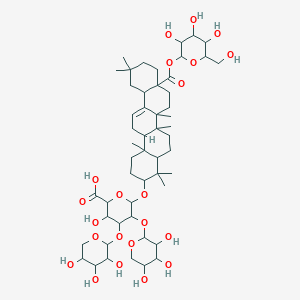

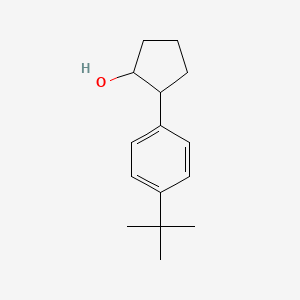
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
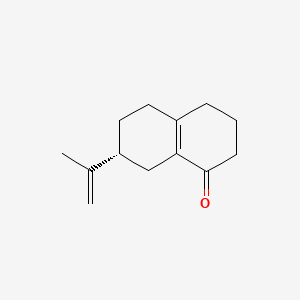
![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)
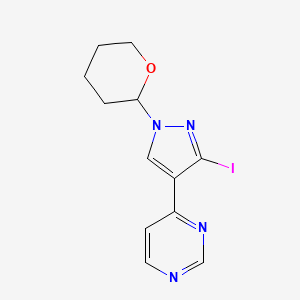
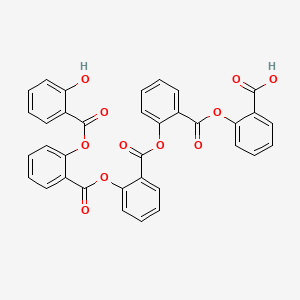

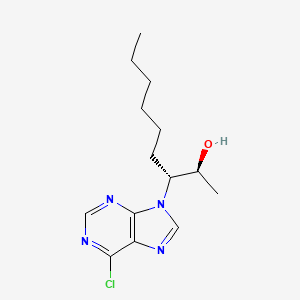
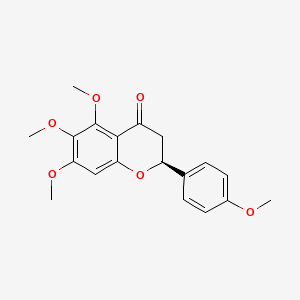
![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
